molecular formula C12H14O4 B2858757 Methyl 4-(3-methoxyphenyl)-4-oxobutanoate CAS No. 105254-39-5

Methyl 4-(3-methoxyphenyl)-4-oxobutanoate

Cat. No.: B2858757
CAS No.: 105254-39-5
M. Wt: 222.24
InChI Key: LXQLFZQEAKZYNY-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(3-methoxyphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxyphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(3-hydroxyphenyl)-4-oxobutanoate.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol, 4-(3-methoxyphenyl)-4-hydroxybutanoate.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(3-hydroxyphenyl)-4-oxobutanoate

    Reduction: 4-(3-methoxyphenyl)-4-hydroxybutanoate

    Substitution: 4-(3-halophenyl)-4-oxobutanoate (where halo represents a halogen such as bromine or chlorine)

Scientific Research Applications

Methyl 4-(3-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-hydroxyphenyl)-4-oxobutanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 4-(3-chlorophenyl)-4-oxobutanoate: Similar structure but with a chlorine atom instead of a methoxy group.

    Methyl 4-(3-bromophenyl)-4-oxobutanoate: Similar structure but with a bromine atom instead of a methoxy group.

Uniqueness

Methyl 4-(3-methoxyphenyl)-4-oxobutanoate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This influences its reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-10-5-3-4-9(8-10)11(13)6-7-12(14)16-2/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQLFZQEAKZYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A screw-capped tube equipped with a magnetic stir bar is charged with m-anisaldehyde (3.04 mL, 25 mmol), methyl acrylate (4.50 mL, 50 mmol), (PPh3)3RhCl (1.16 g, 1.25 mmol), 2-amino-3-picoline (1.06 mL, 10 mmol), and benzoic acid (702 mg, 5 mmol). The reaction mixture is stirred at 130° C. for 3 days. After cooling to room temperature, the resulting mixture is dissolved in diethyl ether and ished with water and brine. The organic phase is then dried over Na2SO4 and concentrated. The residue is then purified on silica gel (10-30% ethyl acetate in hexane) to give methyl 4-(3-methoxyphenyl)-4-oxobutanoate (5.02 g, 90%) as a clear reddish brown oil. 1H NMR (CDCl3, 400 MHz) δ 7.57 (d, J=9.5 Hz, 1H), 7.51 (dd, J=3.0, 2.0 Hz, 1H), 7.38 (t, J=10.0 Hz, 1H), 7.12 (ddd, J=10.5, 3.5, 1.0 Hz, 1H), 3.85 (s, 3H), 3.71 (s, 3H), 3.32 (t, J=8.5 Hz, 2H), 2.77 (t, J=8.5 Hz, 2H).
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
(PPh3)3RhCl
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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